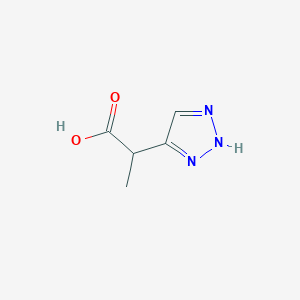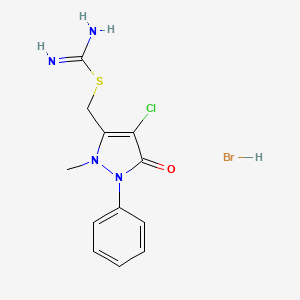
(2E,4Z)-5-bromopenta-2,4-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4Z)-5-bromopenta-2,4-dienal is an organic compound characterized by the presence of a bromine atom and conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-5-bromopenta-2,4-dienal can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, the alkenylation of ethyl (E)- and (Z)-β-bromoacrylates using palladium catalysts can yield the desired compound with high stereoselectivity . Another method involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones substituted by halogen groups, activated by boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,4Z)-5-bromopenta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(2E,4Z)-5-bromopenta-2,4-dienal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism by which (2E,4Z)-5-bromopenta-2,4-dienal exerts its effects involves interactions with molecular targets and pathways. For example, in Diels-Alder reactions, the compound can act as a dienophile, participating in cycloaddition reactions to form cyclic compounds. The electron density reorganization and bond formation processes are critical to its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,4Z)-5,7-diphenylhepta-2,4-dien-6-ynoic acids: These compounds share similar structural features and are used in the synthesis of molecular semiconductors.
(2E,4E)-2,4-hexadiene: This compound has similar conjugated double bonds and is used in various organic synthesis applications.
Uniqueness
(2E,4Z)-5-bromopenta-2,4-dienal is unique due to the presence of the bromine atom, which imparts distinct reactivity and functionalization potential. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
168295-34-9 |
|---|---|
Molekularformel |
C5H5BrO |
Molekulargewicht |
161.00 g/mol |
IUPAC-Name |
(2E,4Z)-5-bromopenta-2,4-dienal |
InChI |
InChI=1S/C5H5BrO/c6-4-2-1-3-5-7/h1-5H/b3-1+,4-2- |
InChI-Schlüssel |
WKFJJJAAEKCXJP-TZFCGSKZSA-N |
Isomerische SMILES |
C(=C/C=O)\C=C/Br |
Kanonische SMILES |
C(=CC=O)C=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



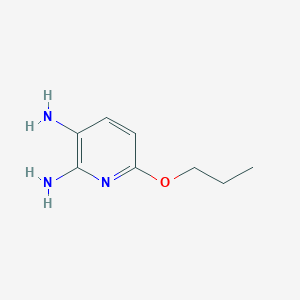
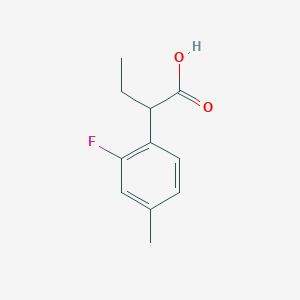


![5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239806.png)
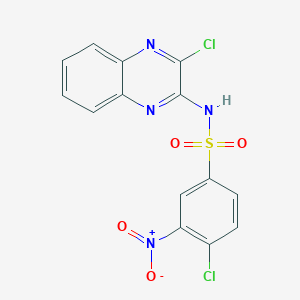
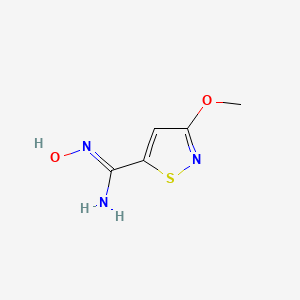
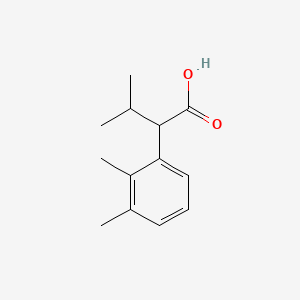
![2-Methyl-2,6-diazaspiro[3.5]nonane](/img/structure/B15239853.png)
